1(2H)-Naphthalenone, 6-(1,1-dimethylethyl)-3,4-dihydro-
Overview
Description
1(2H)-Naphthalenone, 6-(1,1-dimethylethyl)-3,4-dihydro- is a useful research compound. Its molecular formula is C14H18O and its molecular weight is 202.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Sesquiterpenes and Other Compounds
- The Grignard reaction of 3,4-dihydro-4,7-dimethyl-1(2H)-naphthalenone with isopropylmagnesium bromide was used in the synthesis of aromatic sesquiterpenes like γ-Calacorene, Calamenene, and 4-Methoxyisocadaiene (Adachi & Mori, 1983).
Anti-Aggregating Activity
- New derivatives of 3,4-dihydro-2-arylidene-1-(2H)-naphthalenones were synthesized, and their inhibitory effects on platelet aggregation were evaluated. A specific compound exhibited potent antiaggregating activity (Varache-Béranger et al., 1986).
Synthetic Approaches to Benzazepinones
- Studies on the Schmidt and Beckmann rearrangement of 3,4-dihydro-4,4-dimethyl-1(2H)- naphthalenones led to the generation of benzazepin-2-one and other derivatives, providing insights into synthetic approaches for complex molecular structures (Valderrama, Pessoa‐Mahana, & Tapia, 1993).
Synthesis of Azasteroid-Type Compounds
- Pyrazole-, pyrazolone- and isoxazole-containing systems were prepared from various 3,4-dihydro-1(2H)-naphthalenones, leading to the synthesis of azasteroid-type compounds. These compounds were then screened for antimicrobial activity (Brown et al., 1977).
Catalytic Reactions for Synthesis
- Efficient routes for the synthesis of 4(S)-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone were reported, highlighting the use of catalytic reactions in organic synthesis (Quallich & Woodall, 1992).
Properties
IUPAC Name |
6-tert-butyl-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-14(2,3)11-7-8-12-10(9-11)5-4-6-13(12)15/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKWBLCTQGSTEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=O)CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345448 | |
Record name | 1(2H)-Naphthalenone, 6-(1,1-dimethylethyl)-3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51015-37-3 | |
Record name | 1(2H)-Naphthalenone, 6-(1,1-dimethylethyl)-3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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